N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core linked to a trans-1,4-disubstituted cyclohexyl group. The cyclohexyl moiety is functionalized with a pyrazin-2-yloxy substituent, which introduces hydrogen-bonding and π-stacking capabilities.
Properties
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(12-1-6-15-16(9-12)24-11-23-15)21-13-2-4-14(5-3-13)25-17-10-19-7-8-20-17/h1,6-10,13-14H,2-5,11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXGXRPKKNHFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide, one would typically start by forming the pyrazin-2-yloxy substituent on a cyclohexyl backbone. Common synthetic routes include nucleophilic substitution reactions where pyrazine is reacted with a suitably functionalized cyclohexane derivative. Reaction conditions often involve anhydrous environments and the use of strong bases such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound might leverage large-scale continuous flow reactors, providing precise control over reaction parameters. Solvent recovery systems and chromatographic purification techniques would likely be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide undergoes a variety of chemical reactions including:
Oxidation: This compound can be oxidized under mild conditions to introduce functional groups or to achieve ring opening.
Reduction: Catalytic hydrogenation might be used to reduce specific moieties in the compound.
Substitution: Aromatic substitution reactions can modify the pyrazin-2-yloxy or dioxole parts of the molecule.
Common Reagents and Conditions
Typical reagents include:
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄)
Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO₂)
Major Products
Oxidative reactions can yield carboxylic acids or ketones, while reductive conditions may result in alcohols or amines, depending on the site of reaction.
Scientific Research Applications
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide finds applications in:
Medicinal Chemistry: As a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.
Biology: Used in biological assays to study its effects on cellular pathways.
Chemistry: As a reagent or intermediate in organic synthesis, offering functional group versatility.
Industry: Potentially in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate the activity of specific pathways, potentially leading to therapeutic effects. The exact mechanism involves intricate interactions at the molecular level, often elucidated through computational modeling and biochemical assays.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzodioxole Core
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Structure : Replaces the trans-cyclohexyl-pyrazinyl group with a linear heptan-4-yl chain.
- Properties: Application: Used as an umami flavor enhancer, indicating low toxicity and favorable metabolic stability .
- Key Difference : The absence of the pyrazinyl group reduces polarity, likely enhancing lipophilicity compared to the target compound .
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
Variations in the Cyclohexyl Substituent
3,5-Dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1H-pyrazole-4-sulfonamide
- Structure : Replaces the benzodioxole carboxamide with a pyrazole sulfonamide group.
- Properties :
N-((1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl)morpholine-4-carboxamide
- Structure : Substitutes the benzodioxole core with a morpholine-carboxamide group.
Cyclohexyl-Linked Acetamide Derivatives (ISRIB Series)
- Examples: ISRIB-A13: Contains dual 4-cyanophenoxy acetamide groups. ISRIB-A14: Features 3,4-dichlorophenoxy and 4-chlorophenoxy substituents.
- Properties :
Stereochemical and Conformational Comparisons
- Stereoisomers: highlights the synthesis of tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate and its (1S,4S) counterpart, emphasizing the impact of stereochemistry on biological activity .
- Key Insight : The (1r,4r) configuration in the target compound likely optimizes spatial orientation for target binding compared to cis or other stereoisomers .
Structural and Pharmacological Data Table
Biological Activity
N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a cyclohexyl ring with a pyrazin-2-yloxy group and a benzo[d][1,3]dioxole moiety. Its molecular formula is CHNO, with a molecular weight of approximately 352.4 g/mol. The compound is cataloged under the Chemical Abstracts Service (CAS) number 2034396-94-4.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 352.4 g/mol |
| CAS Number | 2034396-94-4 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of Cyclohexyl Intermediate : Starting from cyclohexanone, the cyclohexyl ring is synthesized through various reactions.
- Introduction of Pyrazin-2-yloxy Group : This is achieved via nucleophilic substitution reactions involving appropriate pyrazine derivatives.
- Attachment of Benzo[d][1,3]dioxole Moiety : Finalizing the synthesis involves coupling reactions to attach the benzo[d][1,3]dioxole component.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as receptors or enzymes. The unique structural features facilitate effective binding, which modulates various biological pathways.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- CNS Activity : The compound shows promise in modulating neurotransmitter systems, potentially influencing mood and cognitive functions.
- Anti-inflammatory Properties : In vitro studies have indicated that it may reduce inflammatory markers in cellular models.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Studies : A study demonstrated that derivatives of similar compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- CNS Effects : Research on related compounds has shown that they can act as selective agonists for melanocortin receptors, influencing appetite regulation and sexual function in rodent models .
- In Vitro Anti-inflammatory Activity : In cell culture studies, the compound reduced the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation .
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide?
Methodological Answer:
Synthesis optimization requires multi-step reaction planning, including:
- Coupling Reactions: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzo[d][1,3]dioxole-5-carboxylic acid moiety to the cyclohexylamine derivative .
- Protection/Deprotection: Selective protection of hydroxyl or amine groups (e.g., tert-butyldimethylsilyl for hydroxyl) to prevent side reactions .
- Reaction Conditions: Control of temperature (e.g., 0–5°C for acid-sensitive steps), inert atmospheres (N₂/Ar), and solvent selection (e.g., DMF for polar intermediates) .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization to achieve >95% purity .
Basic: How is the stereochemical configuration of the (1r,4r)-cyclohexyl moiety confirmed?
Methodological Answer:
Stereochemistry is validated using:
- X-ray Crystallography: Resolves spatial arrangement of substituents on the cyclohexyl ring .
- NMR Spectroscopy: NOESY/ROESY correlations identify axial/equatorial orientations of pyrazine and benzodioxole groups .
- Chiral HPLC: Verifies enantiomeric purity by comparing retention times with chiral standards .
Advanced: What experimental strategies assess the compound’s biological activity in kinase inhibition studies?
Methodological Answer:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescence assays to measure IC₅₀ values .
- Cellular Models: Dose-response curves in cancer cell lines (e.g., HepG2, MCF-7) with Western blotting to quantify phosphorylation inhibition .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Methodological Answer:
Discrepancies arise from assay variability. Mitigation strategies include:
- Standardized Protocols: Adopt uniform ATP concentrations (e.g., 10 µM) and incubation times (60 min) .
- Control Compounds: Use staurosporine or gefitinib as internal benchmarks .
- Dose-Response Validation: Repeat assays in triplicate with nonlinear regression analysis (GraphPad Prism) .
Advanced: What computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina model interactions between the benzodioxole moiety and kinase ATP-binding pockets (e.g., hydrophobic contacts with Phe residues) .
- MD Simulations: GROMACS simulations (100 ns) assess stability of ligand-target complexes .
- Free Energy Calculations: MM/PBSA quantifies contributions of hydrogen bonds (e.g., pyrazine O with Lys219) .
Advanced: How does structural modification of the pyrazine ring affect bioactivity?
Methodological Answer:
- Substituent Screening: Introduce electron-withdrawing groups (e.g., -Cl) to enhance kinase binding affinity .
- Ring Expansion: Replace pyrazine with pyrimidine to alter π-π stacking interactions .
- Bioisosteric Replacement: Substitute pyrazine with 1,2,4-triazole to improve metabolic stability .
Advanced: What methodologies address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- PK/PD Studies: Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models .
- Prodrug Design: Mask polar groups (e.g., esterification of carboxamide) to enhance bioavailability .
- Tumor Xenografts: Evaluate efficacy in PDX models with immunohistochemical validation of target modulation .
Advanced: How is metabolic stability evaluated during lead optimization?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (37°C, NADPH) and monitor parent compound depletion via LC-MS .
- CYP450 Inhibition: Fluorescent probes (e.g., Vivid® CYP3A4) identify enzyme inhibition risks .
- Metabolite ID: High-resolution MS/MS (Q-TOF) characterizes oxidative (e.g., hydroxylation) or hydrolytic metabolites .
Advanced: What role does the (1r,4r)-cyclohexyl configuration play in enantiomer-specific activity?
Methodological Answer:
- Enantiomer Synthesis: Prepare (1s,4s)-isomer via chiral resolution (e.g., diastereomeric salt formation) .
- Biological Testing: Compare IC₅₀ values of enantiomers in kinase assays to identify stereospecificity .
- Conformational Analysis: DFT calculations (Gaussian 16) model energy barriers for cyclohexyl ring inversion .
Advanced: How can synergistic effects with other therapeutics be systematically studied?
Methodological Answer:
- Combination Index (CI): Chou-Talalay method using CompuSyn software to quantify synergy (CI < 1) with chemotherapeutics (e.g., doxorubicin) .
- Transcriptomics: RNA-seq identifies pathway crosstalk (e.g., MAPK/STAT3) post-combination treatment .
- 3D Tumor Spheroids: High-content imaging (IncuCyte) measures apoptosis/cell cycle arrest in co-treatment models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
